molecular formula C18H18FN5O2 B257958 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

货号 B257958
分子量: 355.4 g/mol
InChI 键: UMYSYIBKGYLCNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In

作用机制

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that is involved in the pathogenesis of several inflammatory diseases, including Alzheimer's disease. By blocking RAGE signaling, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine reduces inflammation and oxidative stress, which are key contributors to the development and progression of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to reduce the levels of inflammatory cytokines in the brain, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to increase the levels of BDNF in the brain, which is important for the survival and function of neurons. These effects contribute to the potential therapeutic benefits of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in treating neurodegenerative diseases such as Alzheimer's disease.

实验室实验的优点和局限性

One advantage of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease, and has shown promising results in reducing inflammation and improving cognitive function. However, one limitation of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has not yet been tested in clinical trials in humans, and its safety and efficacy in humans is not yet known.

未来方向

There are several future directions for research on 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further investigate its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on developing more selective RAGE antagonists, as well as investigating the potential use of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in other inflammatory diseases where RAGE signaling is involved.

合成方法

The synthesis of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves a series of chemical reactions that result in the formation of the tetrazolo[1,5-a]pyrimidine ring system. The process includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenyl acyl chloride, which is then reacted with 2-fluorobenzylamine to form the corresponding amide. The amide is then reacted with sodium azide and triphenylphosphine to form the tetrazole ring, which is subsequently reduced with palladium on carbon to form the final product, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine.

科学研究应用

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons in the brain.

属性

产品名称

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

分子式

C18H18FN5O2

分子量

355.4 g/mol

IUPAC 名称

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18FN5O2/c1-25-16-8-7-11(9-17(16)26-2)14-10-15(12-5-3-4-6-13(12)19)24-18(20-14)21-22-23-24/h3-9,14-15H,10H2,1-2H3,(H,20,21,23)

InChI 键

UMYSYIBKGYLCNZ-UHFFFAOYSA-N

手性 SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC

规范 SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。